5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
This compound belongs to the chromen-4-one class, characterized by a partially saturated bicyclic core (hexahydrochromen-4-one) with hydroxyl, methoxyphenyl, and prenyl (3-methylbut-2-enyl) substituents. The hexahydro modification introduces conformational flexibility, which may influence binding to biological targets compared to planar chromen-4-one analogs .
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,11,15,17-19,21-23H,9-10H2,1-3H3 |
InChI Key |
KREWYNCFUJYUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=CC=C(C=C3)OC)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and prenylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: It is used in the development of new materials, pharmaceuticals, and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate gene expression. These effects are mediated through its ability to scavenge free radicals, chelate metal ions, and interact with cellular receptors .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular parameters between the target compound and related analogs:
Key Observations :
- The 3-methylbut-2-enyl (prenyl) group is associated with increased lipophilicity, which may improve membrane permeability and bioavailability .
- Analogs with additional hydroxyl groups (e.g., 3-[2,4-dihydroxy-...]chromen-4-one) exhibit higher H-bond donor capacity, favoring interactions with polar biological targets .
Bioactivity and Stability Considerations
- Antioxidant Activity : The 5,7-dihydroxy motif is critical for radical scavenging. However, the hexahydro core in the target compound may reduce conjugation, slightly diminishing antioxidant efficacy compared to planar derivatives like (3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylene]-8-methoxy-chroman-4-one .
- Metabolic Stability: Prenylated derivatives, such as the target compound and its analog 3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4H-chromen-4-one, are prone to oxidation or cyclization during processing, as seen in Epimedium studies. This can generate cyclic derivatives (e.g., dihydropyrano-chromenones) with altered bioactivity .
- Similar analogs, such as those isolated from Epimedium, demonstrate confirmed estrogenic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
